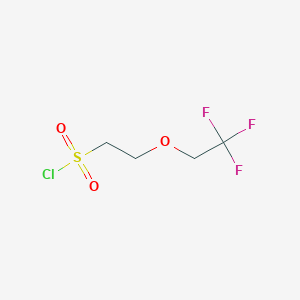

2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Alternative to Heteroaryl Chlorides

2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride has been explored as an alternative to heteroaryl chlorides, particularly in its trifluoroethyl ether form. This compound provides enhanced shelf stability, maintaining reactivity towards nucleophiles in SNAr reactions. It's shown to be tolerant to aqueous Suzuki conditions, allowing for sequential Suzuki/SNAr processes that are inaccessible to heterocyclic chlorides. This adaptation improves the storage and reduces the decomposition of otherwise unstable heterocyclic chlorides (Fisher, am Ende, & Humphrey, 2018).

Palladium-Catalyzed 2,2,2-Trifluoroethoxylation

The compound has been used in the palladium-catalyzed trifluoroethoxylation of aromatic and heteroaromatic chlorides. A novel process using aromatic chlorides as substrates and tetrakis(2,2,2-trifluoroethoxy) borate salt demonstrates the potential for creating various aromatic systems. This methodology was exemplified in the synthesis of a fluorous derivative of Sildenafil (Pethő et al., 2017).

Ethanesulfonyl Chloride Preparation

Research includes the preparation of the intermediate compound ethanesulfonyl chloride through reactions involving ethyl mercaptan, water, and chlorine. This process is critical for obtaining crude ethanesulphonamide by controlling material proportions and temperatures during the reaction phases (Li-yong, 2002).

Crystal Engineering Applications

Fluorous compounds, including derivatives of this compound, have potential applications in crystal engineering, particularly in materials chemistry and catalysis. Research on new fluorous ponytailed pyridinium halide salts, such as 4-[(2,2,2-trifluoroethoxy)methyl]pyridinium iodide and chloride, has advanced understanding of their solid-state structures and hydrogen bonding characteristics (Lu et al., 2016).

Synthesis of Key Intermediates

The synthesis of key intermediates for various compounds is another significant application. For example, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a crucial intermediate of Silodosin, has been synthesized using 2-nitrochlorobenzene, highlighting a convenient and economical method to access this intermediate (Luo et al., 2008).

Electrophilic Aromatic Chlorination

The use of 2,2,2-trifluoroethanol, a related compound, in the electrophilic chlorination of arenes without a metal catalyst is a novel application. This process indicates a significant advancement in the oxychlorination of arenes, catalyzed by polyfluorinated alcohols (Ben-Daniel et al., 2003).

properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O3S/c5-12(9,10)2-1-11-3-4(6,7)8/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEGLFNPVBSABR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2405093.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405096.png)

![N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2405100.png)

![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2405108.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B2405114.png)